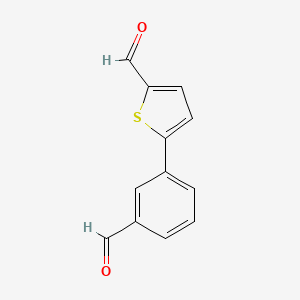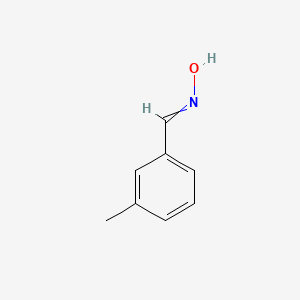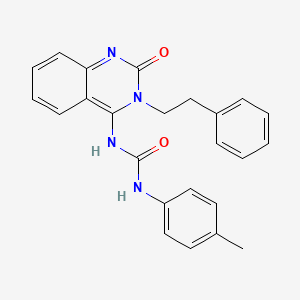
5-(3-Formylphenyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Formylphenyl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a formylphenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and structural versatility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formylphenyl)thiophene-2-carbaldehyde typically involves the Vilsmeier-Haack formylation reaction. This method introduces a formyl group into electron-rich aromatic compounds using the Vilsmeier reagent, which is prepared by reacting a disubstituted formamide (usually dimethylformamide) with an acid chloride (such as phosphorus oxychloride) .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale Vilsmeier-Haack formylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
5-(3-Formylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
5-(3-Formylphenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs)
作用機序
The mechanism of action of 5-(3-Formylphenyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π stacking interactions with aromatic systems. These interactions contribute to the compound’s biological and electronic properties .
類似化合物との比較
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the formylphenyl group, resulting in different reactivity and applications.
2,5-Thiophenedicarboxaldehyde: Contains two formyl groups, leading to distinct chemical behavior and uses.
Uniqueness
5-(3-Formylphenyl)thiophene-2-carbaldehyde is unique due to the presence of both a formylphenyl group and a thiophene ring, which imparts a combination of electronic properties and reactivity that is not found in simpler thiophene derivatives .
特性
CAS番号 |
869959-15-9 |
|---|---|
分子式 |
C12H8O2S |
分子量 |
216.26 g/mol |
IUPAC名 |
5-(3-formylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H8O2S/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-8H |
InChIキー |
PMUUYCIWNUWTQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Butoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105370.png)
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B14105374.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14105375.png)
![1-(4-Chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105383.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105388.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105393.png)
![N-(4-fluorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B14105394.png)
![N-cyclopentyl-1-((2-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14105395.png)
![N-[(E)-2-thienylmethyleneamino]pyrazine-2-carboxamide](/img/structure/B14105396.png)
![7-benzyl-3,9-dimethyl-1-(propan-2-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14105401.png)
![N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B14105424.png)

![(2R,3R,4S)-3,4-dihydroxy-2-[3-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B14105433.png)
